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molecular formula C8H7N3O2 B611382 Tirapazamine CAS No. 27314-97-2

Tirapazamine

Cat. No. B611382
M. Wt: 177.16 g/mol
InChI Key: WQXRHHGJEKOOOR-UHFFFAOYSA-N
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Patent
US06953852B2

Procedure details

More particularly, benzofuroxan is reacted with a stoichiometric excess of cyanamide in the presence of an organic base in a non-aqueous medium at about room temperature. When the reaction is complete the reaction mixture is treated with an organic acid to give tirapazamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tirapazamine

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:9]=[CH:8][C:7]2[C:3](=[N:4][O:5][N+:6]=2[O-:10])[CH:2]=1.[N:11]#[C:12][NH2:13]>>[CH:1]1[CH:9]=[CH:8][C:7]2[N+:6]([O-:10])=[N:11][C:12]([NH2:13])=[N+:4]([O-:5])[C:3]=2[CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC2=NO[N+](=C2C=C1)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#CN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is treated with an organic acid

Outcomes

Product
Name
tirapazamine
Type
product
Smiles
C=1C=CC2=C(C1)[N+](=C(N=[N+]2[O-])N)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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